molecular formula C23H18N2O5 B12193509 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B12193509
M. Wt: 402.4 g/mol
InChI Key: MGLHZYUDZVMHNM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a chromen-4-one (coumarin-derived) scaffold substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 6-position with a pyridine-4-carboxamide moiety.

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18N2O5/c1-28-20-5-3-15(11-22(20)29-2)21-13-18(26)17-12-16(4-6-19(17)30-21)25-23(27)14-7-9-24-10-8-14/h3-13H,1-2H3,(H,25,27)

InChI Key

MGLHZYUDZVMHNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared below with two analogs: F264-0150 (a chromenone derivative with a tert-butyl substituent) and Rip-B (a benzamide derivative with a 3,4-dimethoxyphenethyl group).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Position) Key Properties/Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide Chromen-4-one 3,4-Dimethoxyphenyl (2), Pyridine-4-carboxamide (6) Hypothesized kinase inhibition (structural inference)
F264-0150: N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide Chromen-4-one 4-tert-Butylphenyl (2), Pyridine-4-carboxamide (6) High-throughput screening compound (ChemDiv catalog)
Rip-B: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide Benzamide 3,4-Dimethoxyphenethyl (side chain) Synthetic intermediate; melting point 90°C

Analysis of Substituent Effects

Chromenone Derivatives: Target Compound vs. F264-0150
  • Substituent Comparison: The target compound has a 3,4-dimethoxyphenyl group at the chromenone 2-position, while F264-0150 substitutes this with a 4-tert-butylphenyl group. The 3,4-dimethoxy group is polar and electron-rich, enabling hydrogen bonding with targets (e.g., kinase ATP-binding pockets). In contrast, the tert-butyl group is hydrophobic and sterically bulky, likely enhancing membrane permeability but reducing polar interactions . Both retain the pyridine-4-carboxamide group at position 6, which may stabilize binding via π-π stacking or coordination with metal ions.
  • Hypothetical Activity Differences: The tert-butyl group in F264-0150 may improve metabolic stability but reduce solubility compared to the methoxy-rich target compound. No direct biological data are available for either compound in the provided evidence, but the structural differences suggest divergent target selectivity profiles.
Comparison with Rip-B (Benzamide Derivative)
  • Scaffold Differences: Rip-B replaces the chromenone core with a benzamide backbone, linked to a 3,4-dimethoxyphenethyl group. The ethyl linker in Rip-B introduces flexibility, whereas the chromenone derivatives are rigid and planar.
  • Functional Implications: Rip-B’s synthesis (82% yield) and crystallinity (melting point 90°C) suggest utility as a synthetic intermediate . In contrast, the chromenone-based compounds are more likely optimized for target engagement in drug discovery.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic compound that belongs to the class of chromenone derivatives. Its unique structure, which combines a chromenone core with a pyridine and a dimethoxyphenyl group, suggests potential biological activities that are currently being explored in various research contexts.

  • Molecular Formula : C23H18N2O5
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 1010872-13-5

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancers. The IC50 values for these cell lines indicate its effectiveness in inhibiting cell growth:
    • A549: IC50 = 5.24 ± 0.06 μM
    • HCT116: IC50 = 2.57 μM
    • MCF-7: IC50 = 1.75 ± 0.44 μM .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as XIAP and Cyclin D1, leading to cell cycle arrest at the G2/M phase . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 0.23–0.70 mg/mL .
  • Antifungal Properties : Preliminary findings suggest potential antifungal activity, although further studies are needed to quantify this effect and identify specific fungal strains affected by the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureDescriptionBiological Activity
Chromenone CoreCentral scaffold providing stability and reactivityAnticancer, Antimicrobial
Dimethoxyphenyl GroupEnhances lipophilicity and possibly bioavailabilityIncreased potency against cancer cells
Pyridine RingContributes to interaction with biological targetsPotential modulation of enzyme activity

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study explored the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against a panel of bacterial strains, revealing that the compound possesses comparable activity to established antibiotics .

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